
Englerin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Englerin-A is a natural product isolated from the bark of the plant Phyllanthus engleri, which belongs to the Euphorbiaceae family. This compound is a guaiane-type sesquiterpene with a unique oxo-bridged structure. Englerin-A has garnered significant attention due to its potent and selective cytotoxicity against renal cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Englerin A is primarily recognized for its selective cytotoxicity against renal cancer cells. Studies have demonstrated that it induces necrotic cell death specifically in these cancer cells without affecting normal kidney cells. The compound has shown a remarkable ability to inhibit the growth of renal cancer cells with GI50 values as low as 11 nM, significantly outperforming established treatments like Sorafenib .
Synthesis and Derivatives
The total synthesis of this compound has been achieved using various methods, with significant advancements made in creating analogues that enhance its anticancer properties. For instance, a series of analogues developed by Prof. Echavarren's group demonstrated improved selectivity and efficacy against renal cancer cells . These analogues maintain structural diversity while retaining the core pharmacophore responsible for this compound's activity.
Table 1: Summary of Synthetic Approaches to this compound
Case Studies and Research Findings
Several studies have documented the effects of this compound on renal cancer models:
- Selective Cytotoxicity : In a study involving the NCI 60-cell panel, this compound exhibited up to 1000-fold lower GI50 values in renal cancer lines compared to other cancers, underscoring its specificity .
- In Vivo Efficacy : Research demonstrated the efficacy of this compound in xenograft models using 786-O and PC3 cancer cell lines, indicating its potential for therapeutic use beyond in vitro settings .
- Mechanistic Insights : A systems biology approach revealed that this compound activates protein kinase C theta (PKCθ), promoting glucose dependence while simultaneously depleting glucose availability for cancer cells .
Wirkmechanismus
Target of Action
Englerin A primarily targets the Transient Receptor Potential Canonical (TRPC) proteins, specifically TRPC4 and TRPC5 . These proteins form cation channels that are activated by plasma membrane receptors . They play a critical role in various cell types, including cancer cells .
Mode of Action
This compound acts as an agonist for TRPC4 and TRPC5 channels . It induces calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or its close ortholog TRPC5 . This interaction with its targets leads to changes in the cellular environment, particularly affecting the calcium levels within the cells .
Biochemical Pathways
This compound profoundly alters lipid metabolism in renal cell carcinoma cell lines . It generates significant levels of ceramides, which are highly toxic to these cells . Additionally, it induces an acute inflammatory response and ER stress signaling . These affected pathways and their downstream effects contribute to the cytotoxicity of this compound in renal cell carcinoma.
Pharmacokinetics
It’s known that this compound can induce renal carcinoma cells death by elevated ca2+ influx and ca2+ cell overload , which may impact its bioavailability.
Result of Action
It also inhibits the activation of both AKT and ERK, kinases which are activated in cancer and implicated in unrestricted cell proliferation and induction of autophagy . These molecular and cellular effects contribute to its selective cytotoxicity against renal cancer cells.
Action Environment
It’s worth noting that this compound is lethal in rodents near doses needed to activate the trpc4 channel . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the physiological environment and dosage.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von Englerin-A wurde über verschiedene synthetische Wege erreicht. Ein bemerkenswertes Verfahren beinhaltet die Bildung einer reaktiven Oxopyrilium-Spezies aus Cyclohexenon, gefolgt von einer [5+2]-Cycloaddition mit Acrylat. Diese Methode erzeugt drei neue Stereozentren in einer Reaktion . Ein weiterer Ansatz nutzt die regio- und diastereoselektive [4+3]-Cycloaddition zwischen Formyl-Enol-Silylether und disubstituiertem Furan .
Industrielle Produktionsmethoden: Die industrielle Produktion von Englerin-A kann durch eine Kombination aus mikrobieller Biosynthese und chemischer Semisynthese erreicht werden. Forscher haben die mikrobielle Biotechnologie eingesetzt, um das Sesquiterpen Guaia-6,10(14)-dien zu produzieren, das die gleiche Kernstruktur wie Englerin-A teilt. Dieses Zwischenprodukt wird dann durch eine Reihe von Schritten chemisch modifiziert, einschließlich Cobalt-katalysierter Isomerisierung, Sharpless-asymmetrischer Dihydroxylierung und Veresterung mit Zimtsäure .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Englerin-A unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Cycloaddition. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an stereoselektiven Reaktionen teilzunehmen, wobei mehrere Stereozentren in einem einzigen Schritt gebildet werden .
Häufige Reagenzien und Bedingungen:
Oxidation: Sharpless-asymmetrische Dihydroxylierung unter Verwendung von Osmiumtetroxid und einem chiralen Liganden.
Reduktion: Natriumborhydrid und Cer(III)-chlorid zur Ketonreduktion.
Cycloaddition: [5+2]-Cycloaddition mit Acrylat und [4+3]-Cycloaddition mit Formyl-Enol-Silylether
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Zwischenprodukte mit mehreren Stereozentren und die endgültige Englerin-A-Verbindung mit ihrer charakteristischen Oxo-verbrückten Struktur .
Vergleich Mit ähnlichen Verbindungen
Englerin-A ist unter den Guaian-Typ-Sesquiterpenen einzigartig aufgrund seiner starken und selektiven Zytotoxizität gegen Nierenzellkrebslinien. Ähnliche Verbindungen umfassen:
Englerin-B: Ein weiteres Guaian-Typ-Sesquiterpen mit ähnlicher Struktur, aber unterschiedlicher biologischer Aktivität.
Oxyphyllol: Ein Sesquiterpen mit einer ähnlichen Kernstruktur, aber unterschiedlichen funktionellen Gruppen.
Orientalol-E: Ein Sesquiterpen mit strukturellen Ähnlichkeiten, aber unterschiedlichen biologischen Eigenschaften.
Englerin-A sticht aufgrund seiner spezifischen Aktivierung von TRPC4- und TRPC5-Kanälen und seiner starken Antitumoraktivität hervor .
Biologische Aktivität
Englerin A, a compound isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention for its selective cytotoxicity against renal cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
This compound has been shown to induce necrotic cell death specifically in renal cancer cells while sparing normal kidney cells. Research indicates that treatment with this compound leads to:
- Necrosis : The primary mode of cell death induced by this compound is necrosis, characterized by significant morphological changes in renal cancer cells, such as loss of filopodia and cell detachment from the extracellular matrix .
- Reactive Oxygen Species (ROS) : The compound triggers an increase in ROS production, which is linked to calcium influx into the cytoplasm, contributing to necrotic signaling pathways .
- Lipid Metabolism Alteration : this compound profoundly affects lipid metabolism in clear cell renal cell carcinoma (ccRCC) cell lines, inducing endoplasmic reticulum (ER) stress and generating toxic ceramides . This suggests that ccRCC cells are particularly sensitive to disruptions in lipid metabolism.
Selectivity and Potency
This compound displays remarkable selectivity for renal cancer cells compared to other cancer types. In screening against a panel of 60 cancer cell lines, it demonstrated GI50 values as low as 11 nM in certain renal cancer cell lines, significantly lower than those observed in non-renal cancer lines . This selectivity makes it a promising candidate for further development as an anti-cancer drug.
Synthesis and Derivatives
The total synthesis of this compound was first achieved in 2010 by a research group led by Professor Echavarren. This synthesis utilized inexpensive starting materials and innovative gold-catalyzed cycloaddition methods . Since then, various analogues of this compound have been synthesized to enhance its potency and selectivity against renal cancer:
Compound | Structure Modification | IC50 (nM) | Activity |
---|---|---|---|
This compound | Natural product | 45 | High potency against renal cancer |
Analogue 1 | C4-C5 double bond retained | <20 | Enhanced activity |
Analogue 2 | C4-C5 double bond modified | 950 | Loss of activity |
These derivatives are being explored for their structure-activity relationships (SAR), indicating that specific modifications can significantly impact biological activity .
Case Studies and Clinical Relevance
Several studies have investigated the efficacy of this compound and its analogues:
- Renal Cancer Cell Lines : In vitro studies have confirmed that this compound induces necrosis in various renal cancer cell lines while exhibiting minimal effects on normal kidney cells. This specificity is crucial for reducing potential side effects in patients undergoing treatment .
- Inflammatory Response : Research also indicates that this compound may induce an acute inflammatory response, which could play a role in anti-tumor immunity. The compound's ability to activate protein kinase C theta (PKCθ) suggests a complex interplay between its cytotoxic effects and immune modulation .
Eigenschaften
IUPAC Name |
[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACOFEKSDCOVMV-RRYXBOBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.